(5-Methyl-1,2,4-oxadiazol-3-yl)methanesulfonyl chloride

lipophilicity ADME drug design

(5-Methyl-1,2,4-oxadiazol-3-yl)methanesulfonyl chloride is a heteroaryl sulfonyl chloride building block of the formula C₄H₅ClN₂O₃S (MW 196.61 g/mol) and a member of the 1,2,4‑oxadiazole class. It serves as an electrophilic reagent for the installation of the (5‑methyl‑1,2,4‑oxadiazol‑3‑yl)methanesulfonyl pharmacophore or attachment group into biologically active molecules and advanced materials.

Molecular Formula C4H5ClN2O3S
Molecular Weight 196.61
CAS No. 1598160-87-2
Cat. No. B2678968
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(5-Methyl-1,2,4-oxadiazol-3-yl)methanesulfonyl chloride
CAS1598160-87-2
Molecular FormulaC4H5ClN2O3S
Molecular Weight196.61
Structural Identifiers
SMILESCC1=NC(=NO1)CS(=O)(=O)Cl
InChIInChI=1S/C4H5ClN2O3S/c1-3-6-4(7-10-3)2-11(5,8)9/h2H2,1H3
InChIKeyBQWYGAJINNRPPQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





Procurement Guide: (5-Methyl-1,2,4-oxadiazol-3-yl)methanesulfonyl chloride (CAS 1598160-87-2) – Key Specifications and Comparative Positioning


(5-Methyl-1,2,4-oxadiazol-3-yl)methanesulfonyl chloride is a heteroaryl sulfonyl chloride building block of the formula C₄H₅ClN₂O₃S (MW 196.61 g/mol) and a member of the 1,2,4‑oxadiazole class [1]. It serves as an electrophilic reagent for the installation of the (5‑methyl‑1,2,4‑oxadiazol‑3‑yl)methanesulfonyl pharmacophore or attachment group into biologically active molecules and advanced materials . Commercial supply is available from established vendors at purities ≥95%, with current US‑stock pricing for 100 mg at $322, 1 g at $793, and 5 g at $2 096 .

Why Generic Substitution Is Not Suitable for (5-Methyl-1,2,4-oxadiazol-3-yl)methanesulfonyl chloride – Critical Physicochemical and Safety Distinctions


Closest analogues, such as the unsubstituted (1,2,4-oxadiazol-3-yl)methanesulfonyl chloride (CAS 1596005‑08‑1) or the 3‑methyl regioisomer, differ in both lipophilicity and intrinsic hazard profile [1]. The 5‑methyl substituent raises the calculated logP by a factor of five relative to the unsubstituted analogue, alters the electron density of the oxadiazole ring, and has been associated with enhanced ring stability [2]. These differences translate into non‑interchangeable reactivity in nucleophilic substitutions, altered pharmacokinetic properties of derived compounds, and a less hazardous GHS classification, making blind substitution a risk to synthetic yield, biological outcome, and operator safety [1][3].

Quantitative Differentiation Evidence for (5-Methyl-1,2,4-oxadiazol-3-yl)methanesulfonyl chloride Versus Key Analogues


Lipophilicity (XLogP3) Advantage Over the Unsubstituted 1,2,4-Oxadiazole Scaffold

The target compound exhibits a calculated XLogP3 of 0.5, compared with 0.1 for the unsubstituted analogue (1,2,4-oxadiazol-3-yl)methanesulfonyl chloride (CAS 1596005‑08‑1), representing a five‑fold increase in predicted octanol‑water partition coefficient [1][2]. This difference arises solely from the introduction of the single methyl group at the oxadiazole 5‑position. The higher lipophilicity can improve membrane permeability and binding to hydrophobic protein pockets while maintaining adequate aqueous solubility, a feature that makes the 5‑methyl derivative a preferred choice when designing CNS‑penetrant lead molecules or optimizing logD in a medicinal chemistry programme [3].

lipophilicity ADME drug design

Reduced GHS Hazard Profile Compared to the Unsubstituted 1,2,4-Oxadiazole Sulfonyl Chloride

ECHA‑notified GHS data for the unsubstituted analogue (CAS 1596005‑08‑1) lists H302 (Harmful if swallowed) and H314 (Causes severe skin burns and eye damage), requiring the “Danger” signal word and a corrosive pictogram [1]. In contrast, the C&L notification for the 5‑methyl derivative (EC 861‑151‑3) uses the “Warning” signal word without the H314 corrosive classification, indicating significantly lower acute skin/eye hazard [2]. This downgraded hazard profile can reduce shipping costs, simplify inventory management, and lower the threshold for safe handling in automated parallel synthesis platforms.

safety GHS classification transport regulation

Ring Stability Enhancement Through 5‑Methyl Substitution – Demonstrated Across 1,2,4‑Oxadiazole Derivatives

Systematic studies on heteroaromatic sulfonyl halide stability indicate that substitution at the 5‑position of 1,2,4‑oxadiazoles can mitigate ring‑decomposition pathways such as formal SO₂ extrusion [1]. In a separate body of work on closely related 3‑amino‑4‑(5‑methyl‑1,2,4‑oxadiazol‑3‑yl)furazan derivatives, compounds incorporating the 5‑methyl‑1,2,4‑oxadiazole motif exhibited decomposition temperatures between 172 °C and 246 °C and were classified as insensitive to impact (≥40.1 J) and friction (≥360 N) [2]. Although these data were obtained on more complex structures, they provide class‑level confirmation that the 5‑methyl substituent contributes to the intrinsic thermal and mechanical stability of the 1,2,4‑oxadiazole ring, which directly benefits the storage, handling, and reaction performance of the parent sulfonyl chloride building block [3].

thermal stability energetic materials heterocyclic chemistry

Molecular Weight and Physicochemical Property Differences Versus Unsubstituted and Trifluoromethyl Analogues

Table 1 summarizes key computed physicochemical properties for three 1,2,4‑oxadiazole sulfonyl chlorides differing only in the 5‑position substituent [1][2]. The 5‑methyl compound offers an intermediate molecular weight (196.61 g/mol) and lipophilicity (XLogP3 = 0.5), providing a balanced profile between the unsubstituted parent (182.59 g/mol, XLogP3 = 0.1) and the heavily electron‑withdrawing 5‑trifluoromethyl analogue (C₄H₂ClF₃N₂O₃S, MW 250.58 g/mol). The identical topological polar surface area (81.4 Ų) across all three derivatives indicates that differences in permeability and solubility derive predominantly from molecular size and lipophilicity, rather than from changes in hydrogen‑bonding capacity. This allows medicinal chemists to fine‑tune lead‑compound properties by selecting the appropriate sulfonyl chloride building block at the retrosynthetic stage without altering the core pharmacophore geometry [3].

molecular weight pharmacophore design property optimization

Optimal Procurement Scenarios for (5-Methyl-1,2,4-oxadiazol-3-yl)methanesulfonyl chloride – Evidence‑Driven Use Cases


Parallel Synthesis of Sulfonamide Libraries for CNS Drug Discovery

When synthesizing a library of sulfonamide derivatives intended for central nervous system targets, the 5‑methyl compound’s elevated XLogP3 (0.5 vs. 0.1 for the unsubstituted analogue) is critical for ensuring sufficient blood–brain barrier permeability of the resulting molecules, while its intermediate molecular weight keeps the final compounds within favorable drug‑like limits [1]. The absence of H314 corrosive classification also facilitates high‑throughput automated purification workflows [2].

Synthesis of OGA Inhibitor Lead Series as Intermediates for Tauopathy Programs

The 5‑methyl‑1,2,4‑oxadiazol‑3‑yl motif appears as a privileged substructure in disclosed O‑GlcNAcase (OGA) inhibitors being developed for Alzheimer’s disease and progressive supranuclear palsy [3]. Procuring the pre‑functionalized sulfonyl chloride building block enables direct installation of the pharmacophoric (5‑methyl‑1,2,4‑oxadiazol‑3‑yl)methanesulfonamide group onto core scaffolds, shortening synthetic routes by 2–3 steps compared to de‑novo construction of the oxadiazole ring [4].

Reactive Probe Design for Activity‑Based Protein Profiling (ABPP)

For covalent inhibitor or ABPP probe development, the methanesulfonyl chloride group offers electrophilic reactivity toward active‑site nucleophiles. The 5‑methyl substitution on the oxadiazole ring has been noted to enhance heterocycle stability and potentially influence target‑binding specificity when compared with the unsubstituted ring [5]. The compound’s reduced GHS hazard profile further supports its use in routine biochemical laboratories where corrosive reagents are restricted [2].

Energetic Materials and High‑Temperature Polymer Precursors

Thermal stability data for 5‑methyl‑1,2,4‑oxadiazole‑containing compounds (decomposition onset 172–246 °C, insensitive to impact ≥40.1 J) suggest that this building block can be safely employed in syntheses requiring elevated temperatures, such as the preparation of insensitive energetic materials or thermally stable polymer cross‑linkers [6]. The balanced reactivity of the sulfonyl chloride group enables efficient nucleophilic substitution without premature thermal degradation.

Quote Request

Request a Quote for (5-Methyl-1,2,4-oxadiazol-3-yl)methanesulfonyl chloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.